molecular formula C13H21ClN2O2 B13774213 Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride CAS No. 63982-44-5

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride

Cat. No.: B13774213
CAS No.: 63982-44-5
M. Wt: 272.77 g/mol
InChI Key: LHBWEWHQFILKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is a carbamate derivative characterized by a methyl carbamate group attached to a phenyl ring substituted with a 3-dimethylaminopropyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug formulations requiring improved bioavailability .

Properties

CAS No.

63982-44-5

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-14-13(16)17-12-8-6-11(7-9-12)5-4-10-15(2)3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H

InChI Key

LHBWEWHQFILKOK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)CCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Specific Methodologies from Patents and Literature

Esterification via Carbamyl Chloride and Phenolic Intermediate

A classical preparation method involves reacting the free base phenolic intermediate with dimethyl carbamyl chloride in the presence of a base such as pyridine, typically in an aprotic solvent like benzene or toluene. The reaction is conducted under reflux conditions for several hours to ensure complete conversion to the carbamate ester.

  • Example from US Patent US2493710A describes heating a benzene solution of the free base with dimethyl carbamyl chloride and pyridine on a steam bath for three hours, followed by aqueous workup and crystallization to isolate the carbamate ester.
Formation of Hydrochloride Salt

Post-synthesis, the carbamate ester is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethyl acetate or methanol to form the hydrochloride salt. This step improves the compound's solubility and stability.

  • A typical procedure involves dissolving the carbamate ester in methanol and adding HCl gas or a concentrated HCl solution, stirring at room temperature for several hours, then isolating the solid hydrochloride by filtration and drying.
Alternative Routes Using Carbamate Esters and Amines

Another approach involves the reaction of methyl carbamate with a 4-(3-dimethylaminopropyl)phenol under acidic catalysis, often with acid catalysts such as hydrochloric acid, methanesulfonic acid, or p-toluenesulfonic acid in suitable solvents. This method allows direct esterification and salt formation in a single step.

  • As described in patent WO2016170544A1, the reaction of a compound bearing the phenolic moiety with methyl carbamate or its derivatives in the presence of acid catalysts yields the carbamate ester hydrochloride.

Reaction Conditions and Parameters

Parameter Typical Conditions Comments
Solvent Benzene, toluene, methanol, ethyl acetate Aprotic solvents preferred for carbamyl chloride step; protic solvents for salt formation
Temperature 25–110 °C (room temp to reflux) Esterification usually requires reflux; salt formation at room temperature
Catalyst/Base Pyridine, triethylamine, or acid catalysts (HCl, methanesulfonic acid) Pyridine acts as base scavenger; acids catalyze esterification
Reaction Time 2–6 hours Ensures complete conversion and purity
Workup Aqueous extraction, drying over sodium sulfate Removal of residual reagents and solvents
Purification Crystallization from methanol/water or ethanol/ether Yields pure hydrochloride salt

Analytical Characterization and Purity Validation

To confirm successful preparation and purity of the target compound, the following analytical techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the methyl carbamate group (δ ~3.7 ppm), aromatic protons, and dimethylamino protons (δ ~2.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks consistent with the carbamate ester hydrochloride and fragmentation patterns indicative of the dimethylaminopropyl substituent.
  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, employing C18 columns with acetonitrile/0.1% trifluoroacetic acid mobile phases, ensuring impurities are below 0.1%.
  • Melting Point Determination : Typical melting points for the hydrochloride salt range between 172–178 °C, consistent with literature values.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Carbamyl chloride esterification Dimethyl carbamyl chloride, pyridine Reflux in benzene/toluene, 3 hrs High yield, well-established
Direct esterification with acid catalysis Methyl carbamate, acid catalyst (HCl, methanesulfonic acid) Room temp to reflux, several hrs One-step esterification and salt formation
Salt formation from free base Carbamate ester, HCl in methanol or ethyl acetate Room temperature, 2+ hrs Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: Carbamic acid derivatives are widely used as reagents in organic synthesis, facilitating the development of new compounds. They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals due to their stability and reactivity .

Biology

  • Biological Activity Studies: Research has indicated that this compound may interact with various biological targets, including enzymes and receptors. Studies have explored its potential effects on enzyme inhibition and modulation of biological pathways. For instance, it has been investigated for its ability to inhibit acetylcholinesterase, which is relevant in neuropharmacology .

Medicine

  • Therapeutic Potential: The compound is being studied for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. Its role as an acetylcholinesterase inhibitor suggests it may help alleviate symptoms associated with cognitive decline by enhancing cholinergic transmission .
  • Drug Development: Carbamic acid derivatives are often used as building blocks in drug design due to their ability to mimic peptide bonds while offering improved metabolic stability. This characteristic makes them suitable candidates for developing novel therapeutic agents .

Industry

  • Specialty Chemicals Production: In industrial applications, carbamic acid derivatives are utilized in the production of specialty chemicals that require specific properties such as solubility and reactivity. These compounds enhance product performance in various formulations .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of carbamic acid derivatives against amyloid beta-induced toxicity in astrocytes. The results indicated that the compound exhibited moderate protective activity by reducing levels of TNF-α and free radicals, suggesting potential applications in treating Alzheimer's disease .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of carbamic acid derivatives using solid-supported reagents demonstrated enhanced yields and selectivity. This approach highlights the importance of efficient synthetic methods in producing high-purity compounds for research and industrial applications .

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Lipophilicity (log k) Primary Use Reference
Target Compound 4-(3-Dimethylaminopropyl)phenyl Not reported Pharmaceutical (inferred)
Chlorpropham 3-Chlorophenyl 2.8 (estimated) Pesticide (sprout inhibitor)
Fenoxycarb 2-(4-Phenoxyphenoxy)ethyl 3.1 (estimated) Insect growth regulator
Darunavir Ethanolate Complex peptidomimetic structure 4.5 (via HPLC) HIV protease inhibitor
4-Chloro-2-...phenyl alkyl carbamates (4a–i) Varied alkyl/chlorophenyl groups 1.9–3.8 Antimicrobial research
  • Lipophilicity: The target compound’s lipophilicity is inferred to be moderate (log k ~2.5–3.5) based on analogues like chlorpropham (log k 2.8) and fenoxycarb (log k 3.1). Hydrophilic groups (e.g., dimethylaminopropyl) may lower log k compared to chlorinated phenyl derivatives .
  • Biological Activity: Unlike chlorpropham and fenoxycarb (pesticides), the target compound’s dimethylaminopropyl group suggests CNS or protease-targeting applications, akin to darunavir’s peptidomimetic design .

Physicochemical Properties

  • Solubility: The hydrochloride salt form increases aqueous solubility compared to non-ionic carbamates (e.g., chlorpropham) .
  • Stability : Carbamates with aromatic substituents (e.g., darunavir) exhibit pH-dependent stability; the target compound’s ester group may hydrolyze under alkaline conditions .

Analytical Methods

Spectrophotometric assays, as validated for darunavir (λ-max 461 nm using MBTH reagent), could be adapted for quantifying the target compound . Reverse-phase HPLC methods, as described for lipophilicity determination of phenyl carbamates, are recommended for purity analysis .

Research Implications and Gaps

  • Pharmacological Potential: The dimethylaminopropyl group warrants investigation for CNS activity, leveraging structural parallels to darunavir’s protease inhibition .
  • Synthetic Optimization : Improved yields may be achievable via Imramovsky et al.’s carbamate synthesis protocols, which emphasize regioselective coupling .
  • Safety and Toxicity: No data are provided; standard carbamate toxicity profiles (e.g., acetylcholinesterase inhibition) should be assessed .

Biological Activity

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride, commonly referred to in scientific literature as a carbamate derivative, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group attached to a phenyl ring substituted with a dimethylaminopropyl group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors within biological systems. The binding affinity and specificity of the compound can lead to various physiological effects, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated several key areas where the compound exhibits notable biological activity:

  • Anticancer Activity : Studies have shown that similar carbamate derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the nanomolar range against human cancer cells .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. Its ability to inhibit inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of amyloid-beta peptide production .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against cancer cell lines with IC50 < 100 nM
Anti-inflammatoryInhibition of LPS-stimulated inflammatory responses in macrophages
NeuroprotectiveReduction in amyloid-beta production in neuronal models

Case Study: Anticancer Activity

In a study examining the anticancer potential of carbamate derivatives, it was found that compounds similar to carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester showed high potency against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 20 nM against MCF-7 breast cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics .

Case Study: Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory properties of the compound. In this research, the compound was tested on human macrophages treated with lipopolysaccharides (LPS). Results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use in managing inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for synthesizing this carbamate hydrochloride derivative, and how can purity be optimized?

The compound can be synthesized via carbamate esterification using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) . Post-synthesis purification via column chromatography (e.g., silica gel) is critical to isolate the hydrochloride salt form. Purity validation should combine HPLC (reversed-phase C18 column, acetonitrile/water gradient) and mass spectrometry to confirm molecular ion peaks and absence of unreacted intermediates .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) to resolve the 4-(3-dimethylaminopropyl)phenyl substituent and confirm ester bond formation. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable . For hydrochloride salt verification, conduct elemental analysis (Cl⁻ content) and FT-IR to identify N–H and C=O stretches .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Structurally related carbamates, such as Entinostat (a histone deacetylase inhibitor), suggest potential epigenetic modulation . The 3-dimethylaminopropyl group may confer affinity for amine-binding receptors (e.g., serotonin or dopamine transporters). Preliminary target identification should include kinase profiling panels and HDAC inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. Standardize assays using isogenic cell lines and include controls for pH-dependent hydrolysis of the carbamate ester . Parallel pharmacokinetic studies (e.g., plasma stability tests) can clarify whether observed differences stem from compound degradation .

Q. What experimental strategies are recommended to assess enantiomeric purity and its impact on biological activity?

Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis should be employed to separate enantiomers. Compare the IC₅₀ values of resolved enantiomers in target-specific assays (e.g., enzyme inhibition). For in vivo studies, use stereoselective synthesis or chiral auxiliaries to avoid confounding results from racemic mixtures .

Q. How can researchers design stability studies to evaluate the hydrochloride salt under physiological conditions?

Conduct accelerated stability testing at 37°C in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments. Monitor degradation via LC-MS and quantify released dimethylaminopropylphenol byproducts. For long-term storage, recommend lyophilization and storage at -20°C under inert gas to prevent hydrolysis .

Q. What in vivo models are appropriate for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Rodent models (e.g., Sprague-Dawley rats) are suitable for initial PK studies, with serial blood sampling to measure plasma half-life. For PD, use xenograft models with biomarker analysis (e.g., HDAC activity in tumor tissue). Ensure compliance with institutional animal care protocols, including dose optimization to minimize nephrotoxicity from dimethylamino metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.